Ki8751 is a potent, orally active, small molecule inhibitor of vascular endothelial growth factor receptor 2 (VEGFR2) tyrosine kinase. [] It exhibits high selectivity for VEGFR2, with significantly weaker activity against other kinases, including PDGFRα, c-Kit, EGFR, HGFR, and InsulinR. [] This selectivity makes it a valuable tool in scientific research for dissecting the specific roles of VEGFR2 signaling in various biological processes, particularly those related to angiogenesis and tumorigenesis. []
Further investigation of its potential as an anti-cancer therapeutic, particularly in combination with other therapies, to overcome resistance mechanisms and enhance efficacy. [, , , , , , , , , ]
Exploration of its therapeutic potential in other diseases where VEGFR2 signaling plays a critical role, such as diabetic retinopathy, macular degeneration, and rheumatoid arthritis. [, , , ]
Elucidation of the molecular mechanisms underlying its diverse cellular effects, including its role in cell cycle regulation, mitochondrial biogenesis, and cellular senescence. [, ]
Development of novel Ki8751 derivatives with improved pharmacological properties, such as increased potency, selectivity, and bioavailability. []
Ki8751 is classified as a small molecule inhibitor targeting receptor tyrosine kinases, specifically VEGFR2. It has an inhibitory concentration (IC50) of approximately 0.9 nM against VEGFR2, making it one of the most potent inhibitors in its class . The compound is derived from a series of N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas, which were developed as selective VEGFR2 inhibitors . Ki8751 is often used in research settings to study angiogenesis and tumor growth.
The synthesis of Ki8751 involves several steps that typically include the formation of the core urea structure followed by the introduction of various substituents to enhance selectivity and potency against VEGFR2. The synthetic route may include:
The molecular formula of Ki8751 is with a molecular weight of approximately 469.41 g/mol . The structure features a complex arrangement with multiple functional groups that contribute to its binding affinity for VEGFR2. Key structural components include:
The three-dimensional conformation of Ki8751 allows it to effectively fit into the active site of VEGFR2, facilitating competitive inhibition.
Ki8751 primarily participates in biochemical interactions rather than traditional chemical reactions. Its main reaction involves binding to the active site of VEGFR2, inhibiting its phosphorylation activity which is crucial for downstream signaling pathways involved in angiogenesis. In vitro studies demonstrate that Ki8751 effectively inhibits the proliferation of human umbilical vein endothelial cells (HUVECs) in a dose-dependent manner .
Additionally, Ki8751 has shown some inhibitory activity against other receptors such as c-Kit (IC50 40 nM), PDGFRα (IC50 67 nM), and FGFR-2 (IC50 170 nM), although it remains highly selective for VEGFR2 .
Ki8751 exerts its anticancer effects primarily through the inhibition of VEGFR2 signaling pathways. By blocking VEGF binding, Ki8751 prevents receptor activation, leading to:
The compound's ability to alter mitochondrial function also plays a critical role in its mechanism, enhancing oxidative phosphorylation and influencing cellular energy metabolism.
Ki8751 exhibits several notable physical and chemical properties:
These properties facilitate its use in laboratory settings for various biological assays.
Ki8751 has significant applications in cancer research, particularly in studies focused on angiogenesis and tumor biology. Specific applications include:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2